Benzoquinonium

Description

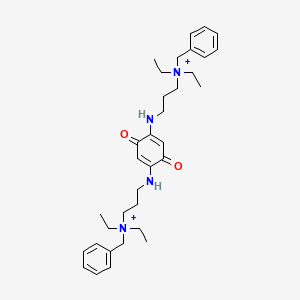

Structure

2D Structure

Properties

IUPAC Name |

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERABYSOHUZTPQ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

311-09-1 (di-Chloride) | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60997003 | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-16-7, 9025-57-4 | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-1,4-.beta.-xylanase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylanase, endo-1,4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOQUINONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | endo-1,4-beta-Xylanase | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Structural Elucidation in Research Context

Established Synthetic Pathways for Benzoquinonium and Analogues

While direct, specific synthesis protocols for this compound are not extensively documented in readily accessible literature, its preparation can be inferred from established methods for 1,4-benzoquinone (B44022) and its derivatives. The foundational precursor, 1,4-benzoquinone, is typically synthesized industrially through the oxidation of hydroquinone (B1673460). Common industrial routes include the oxidation of hydroquinone using hydrogen peroxide with iodine catalysts in polar solvents like isopropyl alcohol vulcanchem.comscielo.brgoogle.com. Another industrial method involves the oxidation of diisopropylbenzene via the Hock rearrangement, yielding 1,4-benzoquinone and acetone (B3395972) as a co-product wikipedia.orgwikiwand.com. Phenol can also be directly hydroxylated by acidic hydrogen peroxide, followed by oxidation of the resulting hydroquinone to yield the quinone wikipedia.orgwikiwand.com.

The synthesis of this compound, which is understood to incorporate quaternary ammonium (B1175870) groups, likely involves modifications of these benzoquinone precursors. Potential strategies could include the quaternization of amino groups introduced via reductive amination or nucleophilic substitution onto a benzoquinone core vulcanchem.com. Research into diamino-substituted benzoquinones has shown the efficiency of palladium-catalyzed hydrogenolysis, suggesting adaptable routes for introducing nitrogen-based functional groups that could be further quaternized vulcanchem.com. Analogues of this compound may be synthesized by parallel methods used for other 1,4-benzoquinone derivatives, which often involve nucleophilic addition or substitution reactions onto the quinone ring vulcanchem.comdergipark.org.tr. For instance, reactions of 1,4-benzoquinones with amines are used to create NH-substituted derivatives, indicating potential pathways for introducing amine functionalities that can be subsequently quaternized dergipark.org.tr.

Spectroscopic and Analytical Research Methodologies Applied to this compound

The structural elucidation and characterization of this compound and related compounds rely on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for determining the connectivity and arrangement of atoms within the molecule nih.govauremn.orgrsc.orghmdb.ca. Studies on simpler benzoquinones have detailed their NMR spectra, providing a basis for analyzing more complex derivatives auremn.orgrsc.org. Mass Spectrometry (MS) is another indispensable tool, used to determine the molecular weight and fragmentation patterns, which aid in confirming the proposed structure and identifying impurities nih.govrsc.orgresearchgate.netgxu.edu.cn. Techniques like High-Performance Liquid Chromatography (HPLC) are vital for analyzing purity, separating mixtures, and quantifying compounds, often coupled with MS for comprehensive analysis nih.govsielc.comnih.govsemanticscholar.orgcas.cz. Infrared (IR) spectroscopy provides information about the functional groups present, such as carbonyl (C=O) and C-H stretching vibrations, which are characteristic of the quinone structure researchgate.netresearchgate.netchemicalbook.comnih.gov.

Structural Characteristics Relevant to Biological Activity of this compound

This compound's structure is characterized by a 1,4-benzoquinone core, which is a cyclic diketone with an α,β-unsaturated ketone system vulcanchem.comwikipedia.orgvedantu.com. This core structure is known for its reactivity, including participation in redox reactions and addition reactions typical of α,β-unsaturated ketones wikipedia.orgvedantu.com. A key feature of this compound, distinguishing it from the parent 1,4-benzoquinone, is the presence of quaternary ammonium groups. These positively charged groups are often incorporated into molecules to enhance solubility and influence their interaction with biological targets vulcanchem.comvedantu.com. The specific arrangement of these quaternary ammonium groups, along with the benzoquinone ring, is critical for its observed biological activities, such as neuromuscular blocking activity, which is mediated through interactions with acetylcholine (B1216132) receptors vulcanchem.comdntb.gov.uaresearchgate.net. Structure-activity relationship (SAR) studies on quinone derivatives have shown that modifications to the quinone scaffold, such as the introduction of alkyl chains or other substituents, can significantly alter their biological potency and selectivity nih.govnih.govnih.govwikipedia.orgmdpi.com. The presence of the quinone moiety itself is often linked to potent antioxidant, anti-inflammatory, and anticancer activities in various quinone compounds nih.gov. The electrophilic nature of the quinone ring, combined with the cationic quaternary ammonium centers, likely contributes to this compound's specific biological profile by facilitating interactions with biological macromolecules.

Mechanisms of Action of Benzoquinonium at Molecular and Cellular Levels

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Benzoquinonium's primary molecular target is the nicotinic acetylcholine receptor, a member of the cys-loop family of ligand-gated ion channels. tocris.comtocris.com These receptors are critical for fast synaptic transmission at the neuromuscular junction and in autonomic ganglia. wikipedia.org this compound exhibits a range of actions at nAChRs, demonstrating a pharmacological profile that includes agonism, antagonism, and modulation.

A significant aspect of this compound's mechanism is its ability to act as an open-channel blocker. rndsystems.comtocris.com This action is state-dependent, meaning the drug preferentially interacts with the nAChR when the ion channel is already in the open conformation, typically following activation by an agonist like acetylcholine. tocris.com By physically occluding the open pore, this compound prevents the flow of cations (such as Na⁺ and K⁺) across the cell membrane, thereby inhibiting the depolarization necessary for signal propagation. wikipedia.org Some evidence suggests this blockade can be irreversible at neuronal nAChRs. tocris.com

The most prominent action of this compound is its potent antagonism of acetylcholine (ACh) at nAChRs. medchemexpress.commedchemexpress.com It effectively competes with ACh for binding sites on the receptor, preventing the neurotransmitter from initiating channel opening. windows.net Studies have demonstrated its high potency as an antagonist in various preparations.

In somatic muscle cells of the nematode Ascaris suum, this compound was found to be one of the most potent antagonists of the acetylcholine response, alongside mecamylamine (B1216088). nih.govbiologists.com

In identified neurons of the African giant snail, this compound blocked both chloride and potassium currents induced by acetylcholine. nih.gov

In limpets, it was shown to inhibit copper-induced bradycardia, a response mediated by the cholinergic system through nAChRs that regulate K+ channels. researchgate.net

Research on the Torpedo marmorata nAChR showed that this compound antagonizes channel activation induced by other compounds, suggesting its binding site is separate from but adjacent to the primary acetylcholine binding site. nih.govcovenantuniversity.edu.ng

This antagonistic action is the primary basis for its ability to block neuromuscular and ganglionic transmission, with a reported IC₅₀ value of 0.46 μM for nAChRs. medchemexpress.commedchemexpress.com

Further complicating its pharmacological profile, this compound is also described as a positive allosteric modulator (PAM) of nAChRs. tocris.com Allosteric modulators bind to a site on the receptor distinct from the agonist binding site, altering the receptor's function. tocris.comfrontiersin.org In this capacity, this compound can potentiate nAChR responses. The proposed site of action for this modulation is at or near the lysine (B10760008) 125 residue in the extracellular N-terminal domain of the neuronal nAChR α subunit. tocris.com This modulatory effect appears to contrast with its primary antagonist role, suggesting that its binding can induce varied conformational changes in the receptor protein, leading to different functional outcomes depending on the context.

Table 1: Summary of this compound's Actions at nAChRs

| Mechanism of Action | Description | Key Findings |

| Agonist Activity | Activates single nicotinic receptor channels. | Can induce isolated, minimal channel openings. rndsystems.comtocris.com |

| Open-Channel Block | Physically blocks the ion pore when the channel is open. | A state-dependent mechanism that inhibits ion flow. rndsystems.comtocris.comtocris.com |

| Antagonism | Competitively blocks the acetylcholine binding site. | Potent inhibition of ACh-induced responses across various species. medchemexpress.comnih.govbiologists.com |

| Allosteric Modulation | Binds to a secondary site to alter receptor function. | Acts as a positive allosteric modulator, potentiating nAChR responses. tocris.com |

Effects on Ganglionic Transmission

This compound's interactions at the molecular level translate into significant physiological effects, most notably the blockade of ganglionic transmission. medchemexpress.comrndsystems.comtocris.com

Autonomic ganglia are crucial relay stations in the peripheral nervous system where signals are transmitted from preganglionic to postganglionic neurons via acetylcholine acting on nicotinic receptors. tocris.comwikipedia.org The ganglionic blocking activity of this compound is a direct result of its potent antagonism at these neuronal nAChRs. medchemexpress.comnih.gov

By binding to and inhibiting these receptors, this compound prevents the acetylcholine released from preganglionic nerve terminals from depolarizing the postganglionic neurons. This action effectively interrupts the flow of nerve impulses through both the sympathetic and parasympathetic nervous systems. wikipedia.org Its efficacy as a ganglion blocker has been compared to other classic antagonists in various animal models. researchgate.net This mechanism is functionally similar to that of other ganglionic blocking agents like hexamethonium, which also act by antagonizing nicotinic receptors in autonomic ganglia. tocris.comwikipedia.org

Modulation of Autonomic Ganglion Function by this compound

Autonomic ganglia are critical relay stations in the autonomic nervous system, consisting of clusters of nerve cell bodies where preganglionic neurons synapse with postganglionic neurons. libretexts.orgmhmedical.com Fast synaptic transmission within these ganglia is primarily mediated by the neurotransmitter acetylcholine acting on neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α3-type receptor. nih.govnih.gov

This compound exerts a significant influence on autonomic function by acting as a ganglion-blocking agent. medchemexpress.com Its mechanism of action at this site is the blockade of neuromuscular and ganglionic transmission. medchemexpress.com Research confirms that this compound is an antagonist of nicotinic acetylcholine receptors, with a half-maximal inhibitory concentration (IC50) of 0.46 μM. medchemexpress.com By binding to these receptors on postganglionic neurons, this compound prevents acetylcholine from initiating a nerve impulse, thereby interrupting the flow of signals through the autonomic ganglia. This antagonistic action is the basis for its classification as a ganglion-blocking drug.

Interaction with Cholinesterase Enzymes

While the primary mechanism of this compound is the blockade of nicotinic acetylcholine receptors, it also exhibits a complex interaction with cholinesterase enzymes. nih.gov Studies acknowledge that the compound's activity spectrum includes a component of anticholinesterase action. nih.gov However, this secondary activity is not sufficient to account for its principal neuromuscular blocking effects. nih.gov The interaction is multifaceted, involving not just direct enzyme inhibition but also a modulation of the physiological effects of cholinesterase inhibitors. nih.govnih.gov

Indirect Effects on Cholinesterase Activity in Neuromuscular Paradigms

In experimental neuromuscular preparations, anticholinesterase agents like neostigmine (B1678181) and edrophonium (B1671111) can induce repetitive firing in motor nerves and skeletal muscles following a single stimulus. capes.gov.br This phenomenon is a characteristic consequence of cholinesterase inhibition, which leads to an accumulation of acetylcholine at the neuromuscular junction. capes.gov.br

This compound demonstrates a notable indirect effect in this context. It has been shown to abolish the repetitive discharges caused by anticholinesterase drugs. capes.gov.brscispace.com This reversal of repetitive firing can be achieved with doses of this compound that are lower than those needed to produce a complete neuromuscular blockade. scispace.com The compound's ability to reverse the initial "extinction" phase of a depressed tetanus, a state induced by anticholinesterases, is attributed to its capacity to quell these repetitive discharges in the nerve. capes.gov.br This indicates a modulatory role on the consequences of cholinesterase inhibition, separate from its direct, albeit weaker, anticholinesterase activity.

Comparative Analysis with Established Anticholinesterases

A comparative analysis highlights the distinct pharmacological profiles of this compound and established anticholinesterase agents such as neostigmine and edrophonium. The primary difference lies in their principal mechanism of action. Established anticholinesterases exert their effects mainly by inhibiting the acetylcholinesterase enzyme, thereby increasing the concentration and prolonging the action of acetylcholine at the synaptic cleft. nih.govdrugbank.com In contrast, this compound's main role is as a competitive antagonist at the nicotinic acetylcholine receptor itself. medchemexpress.comnih.gov

Some cholinesterase inhibitors, like physostigmine (B191203), have been shown to act on nAChRs at an allosteric binding site, a site distinct from where acetylcholine binds. buffalo.edu this compound can occupy this site, thereby preventing the action of physostigmine on the receptor. buffalo.edu While some reversible inhibitors like edrophonium may also interact directly with the nicotinic receptor, potentially causing activation followed by desensitization, their primary classification remains as acetylcholinesterase inhibitors. cas.cz this compound's action is more definitively that of a direct channel blocker and antagonist. biologists.com

The following table provides a comparative overview of these compounds.

| Compound | Primary Mechanism of Action | Key Effect on Neuromuscular Transmission |

| This compound | Nicotinic Acetylcholine Receptor (nAChR) Antagonist. medchemexpress.comnih.gov | Blocks neuromuscular transmission by preventing acetylcholine from binding to its receptor. medchemexpress.com Abolishes repetitive firing induced by anticholinesterases. capes.gov.brscispace.com |

| Neostigmine | Reversible inhibitor of acetylcholinesterase. nih.gov | Potentiates muscle contraction by increasing the amount of acetylcholine in the synapse; can cause repetitive firing. nih.govcapes.gov.br |

| Edrophonium | Rapid, short-acting reversible inhibitor of acetylcholinesterase. nih.govcas.cz | Facilitates neuromuscular transmission; can induce repetitive discharges. capes.gov.br May also act directly on the nAChR. cas.cz |

| Ambenonium | Competitive, reversible inhibitor of acetylcholinesterase. drugbank.com | Enhances cholinergic function by inhibiting acetylcholine hydrolysis. drugbank.com |

| Physostigmine | Reversible inhibitor of acetylcholinesterase. buffalo.edubiologists.com | Acts on both acetylcholinesterase and as a non-competitive agonist at a distinct site on the nAChR. buffalo.edu |

Pharmacological Investigations of Benzoquinonium in Model Systems

Neuromuscular Junction Studies

The neuromuscular junction is a highly specialized synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction. biospective.com This process is primarily mediated by the neurotransmitter acetylcholine (B1216132), which binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's surface. vedantu.comdrugs.com Compounds that interfere with this process can induce muscle relaxation or paralysis. drugs.com

In vertebrate model systems, benzoquinonium has been demonstrated to exert a neuromuscular blocking effect that is characteristic of a curare-like agent. nih.gov Curare and its derivatives act as competitive antagonists at the nAChRs located at the neuromuscular junction. vedantu.combritannica.com By binding to these receptors without activating them, they prevent acetylcholine from binding, thereby blocking neuromuscular transmission and leading to muscle paralysis. drugs.comnih.gov this compound's ability to produce paralysis that can be antagonized, albeit with varying efficacy by different agents, points to its action at this critical junction. nih.gov This mechanism, which inhibits the depolarization of the motor endplate, classifies it as a non-depolarizing neuromuscular blocking agent. drugs.com

Skeletal muscles are composed of different types of muscle fibers, broadly categorized as slow-twitch (Type I) and fast-twitch (Type II), which have distinct metabolic and contractile properties. physio-pedia.comnih.gov Slow-twitch fibers are built for endurance and are resistant to fatigue, while fast-twitch fibers produce powerful, rapid contractions but fatigue more quickly. physio-pedia.comku.dk These differences are determined by variations in protein isoforms, innervation, and other intrinsic and extrinsic factors. nih.gov

While the functional properties of different fiber types are well-documented, specific research detailing the differential effects of this compound on slow-twitch versus fast-twitch muscle fibers in vertebrate models is not extensively covered in the available literature. Theoretically, differences in receptor density, receptor subtype expression, or other characteristics of the neuromuscular junction between fiber types could lead to differential sensitivity to neuromuscular blocking agents. However, direct comparative studies on this compound are required to confirm such effects.

The paralysis induced by this compound shows a distinct pattern of antagonism by various cholinergic agents when compared to paralysis induced by tubocurarine. Research in feline models has shown that agents like edrophonium (B1671111) and choline (B1196258) are significantly less effective at reversing a this compound-induced block than a tubocurarine-induced block. nih.gov Specifically, edrophonium was found to be approximately 300 times less potent, and choline about five times less potent, as an antagonist to this compound compared to tubocurarine. nih.gov

Furthermore, prior administration of this compound was observed to eliminate the anti-tubocurarine action of edrophonium and reduce that of choline. nih.gov This finding was similar to results obtained with the anticholinesterase agents neostigmine (B1678181) and physostigmine (B191203), suggesting a shared mechanism of action among these antagonists that is rendered ineffective by this compound. nih.govresearchgate.net Anticholinesterases like neostigmine and physostigmine work by inhibiting the enzyme that breaks down acetylcholine, thereby increasing its concentration at the synapse. mhmedical.commhmedical.com

In contrast, paralysis from this compound was more readily antagonized by depolarizing agents such as acetylcholine, suxamethonium, and decamethonium (B1670452) than a comparable paralysis caused by tubocurarine. nih.gov This unique profile of antagonism suggests that this compound's interaction with the neuromuscular junction is distinct from that of classic curariform drugs like tubocurarine. nih.gov

| Antagonist Agent | Effectiveness Against this compound Paralysis | Effectiveness Against Tubocurarine Paralysis | Reference |

|---|---|---|---|

| Edrophonium | Very Low (approx. 300x less potent) | High | nih.gov |

| Choline | Low (approx. 5x less potent) | High | nih.gov |

| Neostigmine | Low (implied) | High | nih.govresearchgate.net |

| Physostigmine | Low (implied) | High | nih.govresearchgate.net |

| Acetylcholine | Higher than against Tubocurarine | Standard | nih.gov |

| Suxamethonium | Higher than against Tubocurarine | N/A (Depolarizing Blocker) | nih.gov |

| Decamethonium | Higher than against Tubocurarine | N/A (Depolarizing Blocker) | nih.gov |

Autonomic Nervous System Research

The autonomic nervous system relies on ganglia, which are clusters of nerve cells, to transmit signals from the central nervous system to peripheral tissues. usmlestrike.com This transmission is mediated by acetylcholine acting on nicotinic receptors within the ganglia. usmlestrike.comcvpharmacology.com

Ganglionic blockers are a class of drugs that inhibit signal transmission in the autonomic ganglia by acting as antagonists at nicotinic acetylcholine receptors. usmlestrike.comwikipedia.orgtaylorandfrancis.com This blockade is non-selective, affecting both the sympathetic and parasympathetic divisions of the autonomic nervous system. usmlestrike.comtaylorandfrancis.com By interrupting the entire outflow of the autonomic nervous system at the ganglionic level, these agents can prevent reflex responses to various stimuli. taylorandfrancis.commedbullets.com For instance, ganglionic blockers are used in experimental settings to prevent vagal reflex responses, such as the reflex bradycardia that can be caused by changes in blood pressure. usmlestrike.commedbullets.com As a compound with ganglionic blocking properties, this compound would be expected to inhibit such reflexes by preventing neurotransmission through both sympathetic and parasympathetic ganglia. usmlestrike.comcvpharmacology.com

The primary mechanism of ganglionic blockers is the competitive antagonism of nicotinic receptors on the postsynaptic neuron within the autonomic ganglia. usmlestrike.comwikipedia.org This action prevents the binding of acetylcholine released from the preganglionic neuron, thus inhibiting the transmission of the nerve impulse to the postganglionic neuron. cvpharmacology.com The available literature focuses on this postsynaptic receptor blockade as the principal mode of action. usmlestrike.comtaylorandfrancis.com While some drugs can influence the nervous system by altering the synthesis, storage, or presynaptic release of neurotransmitters, the defining action of ganglionic blockers like this compound is generally characterized as the inhibition of postsynaptic receptors in the autonomic ganglia. dtic.milresearchgate.net

Central Nervous System Investigations (Non-Mammalian Models)

Effects on Cholinergic Receptors in Invertebrate Central Nervous Systems

Investigations into the central nervous system (CNS) of invertebrates have revealed that this compound acts as a notable antagonist of cholinergic receptors. In the American cockroach, Periplaneta americana, studies on the cell body membrane of the fast coxal depressor motoneuron (Df) identified this compound as a potent blocker of acetylcholine (ACh) induced depolarization. biologists.com Its effectiveness, determined by its half-maximal inhibitory concentration (I50), places it among the more effective nicotinic antagonists in this system. biologists.com The order of potency for several key antagonists was established as: α-bungarotoxin > α-cobratoxin > mecamylamine (B1216088) > dihydro-β-erythroidine > this compound. biologists.com

Further research in insects, specifically in the housefly, Musca domestica, has examined the effects of various antagonists on the large monopolar cells (LMCs) in the first visual neuropile. In this system, which is believed to utilize histamine (B1213489) as a primary neurotransmitter, this compound was found to be the most potent antagonist tested, reversibly blocking responses to both light and ionophoretically applied histamine. psu.eduscispace.com This suggests a complex receptor pharmacology where a histamine-sensitive receptor exhibits features of a nicotinic cholinergic receptor. psu.edu this compound was also shown to block acetylcholine-induced depolarizations in LMCs. scispace.com These findings underscore that while acetylcholine is a key neurotransmitter in the insect CNS, the receptors exhibit pharmacological profiles distinct from their vertebrate counterparts. numberanalytics.comnih.gov

| Model Organism | Neural System | Effect of this compound | I50 Value | Reference |

|---|---|---|---|---|

| Cockroach (Periplaneta americana) | Fast Coxal Depressor Motoneuron (Df) | Antagonist of ACh-induced depolarization | 1.0 x 10-5 M | biologists.com |

| Housefly (Musca domestica) | First Visual Neuropile (LMCs) | Blocks responses to light and histamine | Not specified | psu.eduscispace.com |

Modulation of Neural Activity in Defined Neuronal Circuits

This compound has been utilized as a tool to dissect the function of cholinergic signaling within specific invertebrate neural circuits. The ability to modulate the activity of defined neuronal ensembles is crucial for understanding how these circuits control behavior and physiology. nih.govflorey.edu.au

In the visual system of the housefly, Musca domestica, this compound demonstrated a potent ability to modulate the activity of the neural circuit connecting photoreceptors to the LMCs. By blocking the response to both light stimuli and exogenously applied histamine, this compound effectively uncoupled a critical step in visual processing within the lamina. scispace.com This action highlights its utility in functionally probing circuits where cholinergic or cholinergically-sensitive receptors play a role.

Studies on Drosophila larvae have also emphasized the importance of cholinergic signaling in regulating locomotor behavior through its action on sensory-CNS-motor circuits. While these studies did not specifically use this compound, they established a framework where pharmacological manipulation of cholinergic receptor subtypes alters circuit excitability and motor output. uky.edu this compound's established antagonist properties at insect nicotinic receptors suggest its potential as a tool for future investigations into the specific contributions of these receptors to the function of such defined circuits. biologists.com

Invertebrate Model Studies

Action on Annelid and Nematode Neuromuscular Systems

The neuromuscular systems of annelids and nematodes, which rely on acetylcholine as a primary excitatory neurotransmitter, have served as important models for pharmacological investigation. biologists.commedkoo.com Anthelmintic drugs frequently target this system, inducing paralysis by interfering with neuromuscular coordination. nih.govmsdvetmanual.com

In the parasitic nematode Ascaris suum, this compound was identified as one of the most potent antagonists of the acetylcholine response at the somatic muscle cells. biologists.com Acetylcholine application causes depolarization of these muscle cells, and this compound produces a potent and reversible block of this action. biologists.com Its high potency, alongside mecamylamine, distinguishes it from many other classical nicotinic antagonists in this preparation. The Ascaris muscle cell acetylcholine receptor appears to be nicotinic but does not fit neatly into vertebrate sub-classifications, possessing pharmacological properties of various vertebrate nicotinic receptor types. biologists.com

In annelids, such as the earthworm Eisenia foetida, FMRFamide-related peptides cause relaxation of the gut musculature. Investigations into this response in the polychaete annelid Nereis showed that the FMRFamide-induced relaxation of the esophagus was not affected by this compound, indicating that this particular modulatory pathway is not mediated by this compound-sensitive cholinergic receptors. researchgate.net

| Model Organism | System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Ascaris suum (Nematode) | Somatic Muscle Neuromuscular Junction | Potent, reversible block of acetylcholine-induced depolarization. | biologists.com |

| Nereis virens (Annelid) | Esophagus Muscle | No modification of FMRFamide-induced relaxation. | researchgate.net |

Impact on Cholinergic Control of Cardiac Activity in Molluscs

The molluscan heart is a key model for studying the neuronal control of cardiac function, where acetylcholine is a principal inhibitory neurotransmitter. nih.govnih.gov this compound has been instrumental in characterizing the cholinergic receptors involved in this regulation.

In the gastropod limpet Patella caerulea, copper exposure induces bradycardia (a reduction in heart rate). This effect is mediated by the cholinergic system. researchgate.netresearchgate.net Studies showed that this compound, acting as a nicotinic antagonist that blocks the K+ mediated acetylcholine response, could inhibit this copper-induced bradycardia. researchgate.netresearchgate.net Similarly, this compound, along with atropine, completely prevented the acardia (cessation of heartbeat) observed under hyposalinity stress, confirming the involvement of cholinergic pathways in these cardiac responses. researchgate.net

In the chiton Acanthopleura japonica, copper also causes a dose-dependent reduction in heart rate. This effect was antagonized by this compound, providing further evidence that the inhibitory action of copper on cardiac activity involves an extrinsic, cholinergic neuronal control mechanism. hku.hk

In Aplysia californica, the inhibitory effects on the heart caused by firing the LD(HI) heart-inhibitory motoneurons are mimicked by acetylcholine perfusion. This compound was shown to block the effects of both the inhibitory motoneuron activity and the application of acetylcholine, confirming its role as an antagonist at the cholinergic receptors mediating cardiac inhibition in this species. nih.gov

Receptor Interactions in Insect Nervous Systems

This compound's interactions with receptors in the insect nervous system have been characterized primarily through electrophysiological studies on cockroach and housefly neurons. These studies reveal that insect cholinergic receptors have pharmacological profiles that are distinct from those in vertebrates. biologists.comnih.gov

In the fast coxal depressor motoneuron of the cockroach Periplaneta americana, this compound acts as a competitive antagonist at nicotinic acetylcholine receptors. biologists.com It was found to be more potent than several classical neuromuscular blockers like d-tubocurarine and pancuronium, but less potent than the snake toxin α-bungarotoxin. biologists.com The antagonism by this compound in this preparation appeared to be independent of membrane voltage. biologists.com

In the housefly Musca domestica, this compound was highly effective in blocking responses in the lamina, a key area for visual processing. psu.eduscispace.com It antagonized not only responses to acetylcholine but also those to histamine and light, suggesting it interacts with a novel receptor type that has a mixed pharmacological profile, sensitive to both histaminergic and cholinergic ligands. psu.eduscispace.com This highlights the unique nature of neurotransmitter receptors in insects compared to other phyla. mdpi.com

| Insect Model | Preparation | This compound Action | Comparative Potency | Reference |

|---|---|---|---|---|

| Periplaneta americana (Cockroach) | Fast Coxal Depressor Motoneuron | Nicotinic Acetylcholine Receptor Antagonist | More potent than d-tubocurarine; less potent than α-bungarotoxin. | biologists.com |

| Musca domestica (Housefly) | Large Monopolar Cells (Visual System) | Potent antagonist of light-, histamine-, and ACh-evoked responses. | Most potent antagonist tested in this preparation. | psu.eduscispace.com |

Molecular and Biochemical Characterization of Benzoquinonium Interactions

Receptor Binding Assays and Affinity Determinations for Benzoquinonium

Receptor binding assays are fundamental in characterizing the affinity and specificity of ligands for their target receptors. This compound has been investigated using various binding methodologies to quantify its interaction with nAChR subtypes.

Radioligand binding studies utilize radioactively labeled ligands to measure the binding of a compound to its receptor target. This compound has been employed in such studies to assess its affinity for nAChRs. In some contexts, this compound chloride has been noted for its role in studies concerning the neuromuscular blocking activity and its effects on membrane fractions from various sources helsinki.fi. Furthermore, this compound chloride has demonstrated high-affinity binding to cholinergic ligands at the nAChR bath.ac.uk. Its ability to elute acetylcholine (B1216132) receptors (AChR) from affinity columns has also been documented semanticscholar.org.

A key finding from competition binding studies suggests a specific affinity for this compound. In experiments involving the precipitation of [¹²⁵I]toxin by anti-AChR antiserum, this compound was found to inhibit the coprecipitation of the toxin-receptor complex. From these inhibition curves, a dissociation constant (K<0xE1><0xB5><0x80>) for this compound-receptor binding was estimated to be 8.8 x 10⁻¹⁰ M pnas.org. This value indicates a high affinity of this compound for the receptor binding site.

This compound acts as a competitor for the binding sites of other cholinergic ligands on nAChRs. Studies have shown that this compound can compete for binding within the nAChR, suggesting it occupies or interacts with the cholinergic binding region bath.ac.uk. It has been observed that this compound can enhance the binding of other ligands, such as NCI histrionicotoxin, to the AChR ion channel in the absence of agonists, implying a potential role in receptor activation and subsequent desensitization conicet.gov.ar.

In functional assays, this compound has been identified as a potent antagonist of acetylcholine (ACh) responses in the muscle of the nematode Ascaris suum. In these studies, this compound exhibited an IC₅₀ value of 0.29 μM for blocking the conductance change induced by ACh soton.ac.uk. It has also been categorized alongside other antagonists like pancuronium, tubocurarine, and atropine, which inhibit ACh responses in the low micromolar range soton.ac.ukpsu.edu.

While specific "advanced" methodologies beyond standard radioligand and competition binding are not extensively detailed in the provided search results concerning this compound, the quantitative data obtained, such as dissociation constants and IC₅₀ values, represent sophisticated analyses of ligand-receptor interactions. These methodologies are crucial for understanding the precise affinity and potency of this compound at nAChRs and their subtypes.

Table 1: this compound Affinity for Nicotinic Acetylcholine Receptors

| Ligand | Target | Assay Type | Affinity Value | Reference |

| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Competition Binding (Toxin Displacement) | K<0xE1><0xB5><0x80> = 8.8 x 10⁻¹⁰ M | pnas.org |

| This compound | Ascaris suum muscle nAChR | Antagonism (Conductance Block) | IC₅₀ = 0.29 μM | soton.ac.uk |

| This compound chloride | Nicotinic Acetylcholine Receptor (nAChR) | High-affinity binding | Not quantified | bath.ac.uk |

Electrophysiological and Ion Flux Studies

Electrophysiological techniques, such as single-channel recording and whole-cell patch clamp, provide direct insights into the functional consequences of this compound's interaction with ion channels, including nAChRs. These methods allow for the measurement of ion flow across the cell membrane and the characterization of channel gating and conductance.

Single-channel recording techniques allow for the observation of ion flow through individual ion channels. This compound dibromide (BZQ) has been shown to activate single-channel currents in outside-out patches prepared from cultured fetal rat hippocampal neurons. In these studies, BZQ was observed to elicit currents corresponding to specific conductance states. The two most frequently identified conductance states activated by BZQ were approximately 43 ± 3.3 pS and 30 ± 4.2 pS apexbt.com. In frog muscle fibers, this compound acts as an open-channel blocker of nAChRs but also possesses the ability to activate single-channel currents that are not inhibited by α-bungarotoxin (α-BGT) apexbt.com. This compound chloride has also been mentioned in the context of single-channel recording studies related to nAChRs bath.ac.uk.

Ion Flux Measurements in Receptor-Expressing Systems

This compound (Fazadinium) primarily exerts its pharmacological effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) hodoodo.com. These receptors are ligand-gated ion channels that play a critical role in neurotransmission, particularly at the neuromuscular junction. Upon binding of acetylcholine, nAChRs undergo conformational changes that lead to the opening of an intrinsic ion channel, facilitating the flux of cations, predominantly sodium (Na+) and calcium (Ca2+) ions, into the postsynaptic membrane frontiersin.orgmdpi.com. This influx of ions causes depolarization and initiates muscle contraction.

As a competitive antagonist, this compound binds to the acetylcholine-binding sites on the nAChRs, thereby preventing acetylcholine from binding and activating the receptor hodoodo.com. This blockade inhibits the normal opening of the ion channel, consequently disrupting the physiological ion flux required for neuromuscular transmission. While its antagonistic action at nAChRs directly implies a modulation of ion flux, the specific quantitative data from ion flux measurements (e.g., current amplitudes, channel open probabilities, or flux rates) directly attributable to this compound in receptor-expressing systems were not detailed within the provided search results. The mechanism is understood through its blockade of the receptor's function in mediating ion movement frontiersin.orgnih.govunige.ch.

Enzymatic Interaction Mechanisms

Enzymes are biological catalysts essential for a vast array of biochemical processes, including neurotransmission. Acetylcholinesterase (AChE), for instance, is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action and allowing for the repolarization of the neuromuscular junction researchgate.net. Many pharmacological agents target enzymes to modulate physiological responses.

The primary mechanism of action for this compound (Fazadinium) is established as antagonism of nicotinic acetylcholine receptors rather than direct inhibition of enzymes. While its pharmacological profile involves interactions within the cholinergic system, direct enzymatic inhibition is not its principal mode of action.

Structural Basis for Enzyme-Benzoquinonium Complex Formation

No specific studies detailing the structural basis for this compound (Fazadinium) forming a complex with enzymes were found within the provided search results. Research concerning this compound's molecular interactions primarily focuses on its binding to nicotinic acetylcholine receptors. Consequently, information regarding the precise molecular docking, binding site interactions, or structural conformations of this compound-enzyme complexes is not available from the reviewed literature.

Compound List

Structure Activity Relationship Sar Studies of Benzoquinonium and Analogues

Impact of Quaternary Ammonium (B1175870) Structure on Receptor Affinity

Quaternary ammonium compounds (QACs) are characterized by a positively charged nitrogen atom covalently bonded to four organic substituents. This inherent cationic nature is fundamental to their interaction with biological targets, particularly receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which are key sites for neuromuscular blockade researchgate.net. The affinity of QACs for these receptors is significantly influenced by their structural configuration, including the nature of the alkyl chains and the distance between charged centers dntb.gov.uafrontiersin.org. For bis-quaternary ammonium compounds, which share structural similarities with neuromuscular blocking agents, the spacing between the two quaternary ammonium groups is a critical determinant of their efficacy and selectivity dntb.gov.ua. The amphiphilic nature of QACs, possessing both a charged head and hydrophobic tails, facilitates their intercalation into cell membranes and subsequent interaction with receptor binding sites frontiersin.orgmdpi.com. For instance, the quaternary ammonium group of molecules like nicotine (B1678760) has been observed to form π-cation interactions with specific amino acid residues, such as tyrosine, within the nAChR binding pocket, thereby contributing to binding affinity researchgate.net.

Design and Synthesis of Benzoquinonium Derivatives for SAR Elucidation

The systematic study of structure-activity relationships (SAR) for compounds like this compound typically involves the synthesis of a series of derivatives that incorporate deliberate structural modifications. This approach is essential for identifying specific molecular features responsible for the compound's pharmacological activity. For molecules featuring quaternary ammonium groups, synthetic strategies commonly include quaternization reactions, often achieved through the alkylation of tertiary amines vulcanchem.commdpi.com. The incorporation of nitrogen-containing functional groups, potentially via methods such as palladium-catalyzed hydrogenolysis as used for diaminoquinones, can serve as a precursor step for quaternization vulcanchem.com. Modifications can be applied to the benzoquinone ring, including alterations to substituents or their positions, or to the linker groups that connect the quinone core to the quaternary ammonium centers. Research on related quinone derivatives has demonstrated that variations in hydrophilicity, hydrophobicity, and steric or electronic effects can significantly impact their biological activity nih.govnih.govresearchgate.net. The objective of these synthetic endeavors is to generate a collection of compounds where specific structural attributes can be correlated with observed biological outcomes, such as receptor binding affinity or neuromuscular blocking potency.

Benzoquinonium As a Pharmacological Probe for Receptor Subtypes and Neural Circuits

Discrimination of Nicotinic Receptor Subtypes Using Benzoquinonium

This compound has been instrumental in the pharmacological characterization and differentiation of various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes uky.edu. As a known nicotinic cholinergic antagonist, it exhibits differential effects on receptor populations based on their underlying mechanisms of action. For instance, studies in invertebrate preparations have shown that this compound can selectively block the K+-mediated acetylcholine (ACh) response, a characteristic that distinguishes it from other nicotinic antagonists like D-tubocurarine, which primarily target Na+-mediated ACh responses researchgate.net. This ability to selectively antagonize specific ion flux pathways mediated by different nAChR subtypes allows researchers to delineate the presence and function of distinct receptor populations within complex biological systems uky.eduresearchgate.net. Furthermore, its classification as a ganglion blocking agent implies its capacity to modulate neurotransmission at different cholinergic synapses, thereby aiding in the study of receptor distribution and function across autonomic ganglia vedantu.comwikipedia.org.

Investigation of Cholinergic Neurotransmission Pathways

The established role of this compound as a ganglion blocking agent and a classical neuromuscular blocking agent underscores its utility in investigating cholinergic neurotransmission pathways vedantu.comwikipedia.orgtocris.com. By interrupting cholinergic signaling at neuromuscular junctions and autonomic ganglia, this compound allows for the examination of the functional consequences of such blockade on neural circuits and physiological responses. In research involving invertebrates, this compound has been employed to study the influence of cholinergic systems on cardiovascular regulation, demonstrating its capacity to inhibit specific responses, such as copper-induced bradycardia mediated by K+-dependent ACh release researchgate.net. These applications highlight this compound's value in dissecting the intricate mechanisms of cholinergic signal transmission and its downstream effects in various physiological contexts.

Use in Functional Analysis of Ionic Channels

This compound plays a significant role in the functional analysis of ion channels, particularly the nicotinic acetylcholine receptors, which are ligand-gated ion channels tocris.com. Research has revealed that this compound can act as both an activator and an open-channel blocker of neuronal nAChRs nih.gov. Specifically, it has been shown to activate neuronal nAChRs in cultured hippocampal neurons, leading to the opening of single channels within a concentration range of 0.1 to 10 µM nih.gov. Concurrently, it functions as an open-channel blocker, modulating ion flow through the receptor pore nih.gov. This dual action provides researchers with a powerful tool to study channel gating kinetics, ion permeation, and the mechanisms of channel modulation. Its interaction with a specific site on neuronal nAChRs, distinct from the primary orthosteric agonist binding site, further enhances its utility in probing the complex functional states of these channels nih.gov.

Contribution to Understanding Ligand-Receptor Interactions

The pharmacological profile of this compound significantly contributes to the understanding of ligand-receptor interactions, particularly at nicotinic acetylcholine receptors nih.govresearchgate.net. Its ability to bind to and modulate nAChR activity in distinct ways—acting as an activator and an open-channel blocker—provides critical data for elucidating the molecular basis of receptor recognition and activation nih.gov. Quantitative structure-activity relationship (QSAR) studies involving compounds structurally related to this compound have demonstrated how subtle chemical modifications can alter binding affinity and functional potency, offering insights into the specific molecular determinants of ligand-receptor engagement researchgate.net. By characterizing these interactions, researchers can map the critical residues and structural features within the receptor that are essential for binding and signal transduction, thereby advancing the broader understanding of molecular recognition processes in neuropharmacology.

Compound List:

This compound: A pharmacological probe used in neuroscience.

1,4-Benzoquinone (B44022): The parent chemical structure from which this compound is derived.

Acetylcholine (ACh): The primary neurotransmitter that binds to nicotinic acetylcholine receptors.

Physostigmine (B191203) (PHY): A known nAChR agonist and modulator.

Galanthamine: Another compound that activates neuronal nAChRs.

D-tubocurarine: A nicotinic antagonist that blocks Na+-mediated ACh responses.

Atropine: A muscarinic acetylcholine receptor antagonist.

Anabaseine: A nicotinic acetylcholine receptor agonist.

α-Bungarotoxin (α-Bgt): A selective antagonist for certain nAChR subtypes.

Pancuronium: A neuromuscular blocking agent.

Methyllycaconitine (MLA): A selective antagonist for certain neuronal nAChR subtypes.

Carbachol: A cholinergic agonist.

5-hydroxytryptamine: A neurotransmitter (serotonin) involved in various physiological processes.

Hexamethonium: A ganglionic blocker.

Decamethonium (B1670452): A neuromuscular blocking agent.

Data Tables:

Table 1: this compound Activity at Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

| Effect | Concentration Range | Receptor Type/Preparation | Reference |

| Channel Activation | 0.1-10 µM | Neuronal nAChRs (hippocampal) | nih.gov |

| Open-Channel Block | Not specified | Neuronal nAChRs (hippocampal) | nih.gov |

Table 2: Differential Antagonism of Acetylcholine (ACh) Responses in Limpets

| Antagonist | Mediated Response Blocked | Effect on Copper-Induced Bradycardia | Concentration | Reference |

| This compound | K+-mediated ACh | Inhibited | 10-100 µg/g | researchgate.net |

| D-tubocurarine | Na+-mediated ACh | No effect | 85 µg/g | researchgate.net |

Emerging Research Frontiers and Theoretical Perspectives on Benzoquinonium

Computational Chemistry and Molecular Dynamics Simulations of Benzoquinonium-Receptor Complexes

Computational chemistry, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers powerful theoretical frameworks for understanding how molecules like this compound interact with biological targets. These in silico methods allow researchers to predict binding affinities, identify specific interaction sites at the atomic level, and analyze the dynamic behavior and conformational stability of molecular complexes. While direct computational studies specifically detailing this compound-receptor complexes are not extensively detailed in recent literature, the application of these methodologies to related quinone-based compounds provides a strong theoretical basis for future research. For instance, molecular docking studies have been employed to investigate the interactions of quinones with proteins like Bovine Serum Albumin (BSA), revealing binding constants and identifying key amino acid residues involved in these interactions nih.gov. Similarly, MD simulations have been used to assess the conformational stability of protein-ligand complexes in other contexts mdpi.com. These approaches are instrumental in mapping potential binding landscapes and predicting how structural modifications might influence target engagement, laying the groundwork for rational drug design and target identification efforts related to this compound.

Table 1: Illustrative Outputs from Computational Studies on Quinone-like Compounds

| Study Type | Compound/Target Example | Key Output Metric | Typical Finding/Value | Reference |

| Molecular Docking | Quinone-BSA complex | Binding Constant | 3.3 x 10⁸ L mol⁻¹ | nih.gov |

| Molecular Docking | SARS-CoV-2 Main Protease | Docking Score | e.g., -42.13 (for a derivative) | mdpi.com |

| Molecular Dynamics Simulation | Benzo(a)pyrene-Protein Complex | Conformational Stability | High stability observed for most complexes | mdpi.com |

| Computational Chemistry | Benzoquinone derivatives | Optoelectronic Properties | Studied theoretically and experimentally | beilstein-journals.org |

| Quantum Chemistry Calculations | Benzoic acid derivatives | Reactivity Analysis | Density functional theory (DFT) computations | mdpi.com |

Potential for this compound Derivatives in Chemical Biology

The synthesis and investigation of derivatives based on the quinone scaffold, including benzoquinones, represent a significant avenue in chemical biology research. These modifications aim to fine-tune biological activities, enhance specificity, or develop novel chemical probes. Studies on quinone derivatives have demonstrated a range of promising biological activities, including antimicrobial, cytotoxic, and anticancer properties nih.govbiointerfaceresearch.com. For example, research into benzo[c]quinoline derivatives has shown their potential as anticancer agents through mechanisms like DNA intercalation and inhibition of enzymes such as Topo II and ATP synthase mdpi.com. Similarly, benzoquinone derivatives have been explored for their optoelectronic properties beilstein-journals.org and their potential therapeutic benefits in conditions like CoQ deficiencies, where specific analogs are hypothesized to restore complex biochemical pathways mdpi.com. The strategic modification of the quinone structure allows for the modulation of properties like polarity, which can directly impact biological efficacy, such as enhancing antibacterial activity biointerfaceresearch.com. This ongoing research into quinone derivatives highlights the potential for designing novel molecules with tailored applications in chemical biology and medicinal chemistry.

Q & A

Q. What ethical considerations apply when extrapolating this compound's animal data to clinical trials?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical Review : Submit interspecies data to institutional review boards (IRBs) to justify human dosing.

- Safety Margins : Calculate therapeutic index (LD₅₀/ED₅₀) in ≥3 species. If the index is <10 in primates, prioritize Phase I trials with microdosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.